4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity with various reagents and its behavior under different conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties.Scientific Research Applications
Hydrogen-Bonded Chain Structures
Research by Trilleras et al. (2005) highlights the formation of hydrogen-bonded chain structures in molecules related to the pyrazol compound . These structures are significant for understanding intermolecular interactions in solid states, which can be crucial for the development of materials with specific properties (Trilleras et al., 2005).
Synthesis and Characterization of Derivatives
Tirlapur and Noubade (2010) explored the synthesis, characterization, and biological activities of new pyrimidines and pyrazoles derivatives. This research is pertinent as it involves similar chemical structures and highlights their potential applications in developing new compounds with specific biological activities (Tirlapur & Noubade, 2010).
Heterocyclic Compound Synthesis
Adnan, Hassan, and Thamer (2014) conducted a study on synthesizing heterocyclic compounds, including pyrazol derivatives, which are structurally related to the chemical . Understanding the synthesis of such compounds can aid in the creation of new materials with desired chemical and physical properties (Adnan et al., 2014).
Antimicrobial Activity
Chopde, Meshram, and Pagadala (2012) investigated the synthesis and antibacterial evaluation of some azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one. Their findings are relevant for understanding the antimicrobial properties of similar pyrazol compounds and can contribute to pharmaceutical research (Chopde et al., 2012).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing harm to the environment, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential areas for future research, such as new reactions that could be explored, potential applications for the compound, or ways to improve its synthesis.
properties
CAS RN |
3520-72-7 |
---|---|
Product Name |
4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Molecular Formula |
C32H24Cl2N8O2 |
Molecular Weight |
623.5 g/mol |
IUPAC Name |
4-[[2-chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C32H24Cl2N8O2/c1-19-29(31(43)41(39-19)23-9-5-3-6-10-23)37-35-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)36-38-30-20(2)40-42(32(30)44)24-11-7-4-8-12-24/h3-18,39-40H,1-2H3 |
InChI Key |
HKYYDLYCGBDWSB-ATXIYDNESA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(NN(C5=O)C6=CC=CC=C6)C)Cl)Cl |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(NN(C5=O)C6=CC=CC=C6)C)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzidine orange; Polymo Orange GR; DCC 1802; DCC-1802; DCC1802; Oralith Orange PG; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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